2-Bromo-6-fluorobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorobenzenecarboximidamide typically involves the use of 2-bromo-6-fluorobenzoic acid as a starting material. The preparation method for 2-bromo-6-fluorobenzoic acid includes several steps: nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The resulting 2-bromo-6-fluorobenzoic acid can then be converted to this compound through amidation reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorobenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluorobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzoic acid: A precursor in the synthesis of 2-Bromo-6-fluorobenzenecarboximidamide.
2-Bromo-6-chloro-purine: Another halogenated aromatic compound with different substituents.
Uniqueness
This compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrFN2 |
---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
2-bromo-6-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) |
InChI Key |
YVBKBNYVGDCDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.